molecular formula C11H10F3N3O3 B2547424 2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime CAS No. 338422-89-2

2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime

Cat. No. B2547424
CAS RN: 338422-89-2
M. Wt: 289.214
InChI Key: HYVMZXYPMHTQNG-NHXMMFCVSA-N
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Description

2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime, also known as NTAA, is a compound that has gained significant attention in the field of scientific research due to its unique properties. NTAA is a fluorescent probe that is used to detect reactive oxygen species (ROS) in living cells. In

Scientific Research Applications

Transparent and Colorless Near-Infrared Absorber

This custom-made molecule has been designed to be both transparent and colorless while efficiently absorbing near-infrared (NIR) light . The ability to selectively absorb NIR radiation without affecting visible light makes it valuable for several applications:

Donor-Acceptor-Donor System

The compound’s structure is based on a donor-acceptor-donor system, utilizing a naphthobisthiadiazole acceptor group combined with either pyrrole or indenopyrrole donor groups, along with boron bridges. This arrangement allows electrons to spread out over wider areas of the molecule, resulting in selective NIR absorption.

properties

IUPAC Name

(Z)-N-methoxy-2-nitro-3-[4-(trifluoromethyl)phenyl]iminoprop-1-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O3/c1-20-16-7-10(17(18)19)6-15-9-4-2-8(3-5-9)11(12,13)14/h2-7,16H,1H3/b10-7-,15-6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFYAJDENSDGIS-BWVPVXHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=C(C=NC1=CC=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=C(/C=NC1=CC=C(C=C1)C(F)(F)F)\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime

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